molecular formula C13H15NO3 B1312471 Methyl 2-butyl-1,3-benzoxazole-6-carboxylate CAS No. 900019-83-2

Methyl 2-butyl-1,3-benzoxazole-6-carboxylate

Cat. No.: B1312471
CAS No.: 900019-83-2
M. Wt: 233.26 g/mol
InChI Key: GIQTXUQSKWOABP-UHFFFAOYSA-N
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Description

Methyl 2-butyl-1,3-benzoxazole-6-carboxylate (CID 7091049) is a chemical compound with the molecular formula C13H15NO3 and serves as a versatile intermediate in organic synthesis and medicinal chemistry research . This methyl ester is a key precursor to 1,3-benzoxazole-6-carboxylic acid derivatives, a scaffold of significant scientific interest. Notably, closely related 2-aryl-1,3-benzoxazole-6-carboxylic acid compounds, such as 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid (Tafamidis), are potent transthyretin (TTR) stabilizers . TTR is a transport protein that can misfold and form amyloid fibrils, leading to diseases like transthyretin amyloidosis. Research into TTR stabilizers focuses on inhibiting tetramer dissociation and proteolysis, which is a promising therapeutic strategy . As such, this methyl ester derivative provides researchers with a valuable building block for the design and development of novel small molecules targeting protein misfolding and aggregation. The compound must be stored sealed in a dry environment at room temperature. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 2-butyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-4-5-12-14-10-7-6-9(13(15)16-2)8-11(10)17-12/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQTXUQSKWOABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279466
Record name Methyl 2-butyl-6-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900019-83-2
Record name Methyl 2-butyl-6-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900019-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-butyl-6-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 2-Aminophenol with Carboxylic Acid Derivatives

This method is the most common route for synthesizing methyl 2-butyl-1,3-benzoxazole-6-carboxylate. It involves the condensation and cyclization of 2-aminophenol with carboxylic acid derivatives under controlled conditions.

Reaction Steps:

  • Reagents :
    • 2-Aminophenol
    • Methyl 6-carboxylic acid derivative (e.g., methyl chloroformate or methyl benzoate)
    • Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
  • Solvent : Ethanol or methanol is commonly used due to its ability to dissolve reactants and facilitate cyclization.

  • Reaction Conditions :

    • Refluxing the mixture at temperatures between 80–120°C for several hours.
    • Continuous stirring to ensure uniform reactant interaction.
  • Yield Optimization :

    • Adding molecular sieves to remove water formed during the reaction.
    • Employing excess carboxylic acid derivative to drive the reaction forward.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient method for preparing this compound. This technique significantly reduces reaction time and improves yield.

Procedure :

  • Reagents : Same as above.
  • Equipment : Microwave reactor set at specific wavelengths (300–800 nm).
  • Reaction Conditions :
    • Temperature: Controlled heating at 100–150°C.
    • Time: Reaction completion within 15–30 minutes.
  • Advantages :
    • Reduced energy consumption.
    • Enhanced product purity due to minimized side reactions.

Solid-Phase Synthesis

Solid-phase synthesis is particularly useful for producing derivatives of this compound in small quantities for research purposes.

Steps :

  • Resin Attachment :
    • Attach the carboxylic acid derivative to a solid resin matrix.
  • Cyclization Reaction :

    • Introduce 2-aminophenol and perform cyclization under mild heating conditions (60–80°C).
  • Product Cleavage :

    • Cleave the synthesized compound from the resin using solvents like dimethylformamide (DMF).
  • Advantages :

    • High specificity for target molecules.
    • Easy purification due to solid-phase separation.

Continuous Flow Reactors

For industrial-scale production, continuous flow reactors are employed to synthesize this compound efficiently.

Process Description :

  • Reaction Conditions :

    • Temperature control between 100–120°C.
    • Pressure settings optimized for cyclization (5–10 atm).
  • Monitoring Systems :

    • Real-time monitoring of reaction parameters such as pH and temperature.
  • Advantages :

    • Consistent product quality.
    • Scalable production capacity.

Data Table: Comparative Analysis of Preparation Methods

Method Reaction Time Temperature Range Yield (%) Advantages
Cyclization 4–8 hours 80–120°C ~70–85 Simple setup; widely used
Microwave-Assisted 15–30 minutes 100–150°C ~80–90 Fast; energy-efficient
Solid-Phase Synthesis Variable 60–80°C ~50–70 High specificity; easy cleanup
Continuous Flow Reactors Continuous 100–120°C ~85–95 Scalable; automated monitoring

Notes on Optimization

  • Use high-purity reagents to minimize impurities in the final product.
  • Employ advanced analytical techniques such as NMR and HPLC for product characterization.
  • Investigate alternative solvents (e.g., acetonitrile) for improved solubility and reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-1,3-benzoxazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized benzoxazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-butyl-1,3-benzoxazole-6-carboxylate has been identified as a promising scaffold in drug discovery due to its biological activity. The following applications highlight its potential in treating various diseases:

1.1. Anti-Cancer Activity

Recent studies have demonstrated that benzoxazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from benzoxazoles have shown efficacy against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The presence of functional groups at specific positions on the benzoxazole moiety enhances their cytotoxic activity.

CompoundTarget Cell LineIC50 (µM)Reference
Benzoxazole Derivative AMCF-715
Benzoxazole Derivative BHCT-11620

1.2. Neurological Disorders

Benzoxazole derivatives, including this compound, have been explored for their neuroprotective properties. They are being investigated for their potential to mitigate symptoms in lysosomal storage diseases such as Gaucher's and Krabbe's diseases. In animal models, these compounds have shown promise in reducing toxic lipid levels in the brain, suggesting a therapeutic avenue for neurological disorders.

Synthetic Applications

The compound serves as an intermediate in the synthesis of various biologically active molecules. Its structural features facilitate reactions that lead to the formation of complex organic compounds.

2.1. Synthesis of Benzoxazole Derivatives

This compound can be synthesized through various methodologies involving different reagents and conditions. For example:

Reaction TypeConditionsYield (%)
Base-Catalyzed ReactionEthanol at room temperature97%
Acid-Catalyzed ReactionTetrahydrofuran/methanol/water at 25°C65%

These synthetic routes are crucial for producing derivatives that can be further evaluated for biological activity or used in material science applications .

Material Science Applications

In addition to its medicinal uses, this compound has applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for incorporation into polymer matrices used in OLED technology.

3.1. OLED Development

Research has indicated that benzoxazole derivatives can enhance the efficiency and stability of OLEDs, making them valuable components in next-generation display technologies.

Case Studies

Several case studies illustrate the compound's versatility:

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, supporting its potential as an anti-cancer agent .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using novel catalytic methods, leading to improved yields and reduced reaction times. This optimization is crucial for scaling up production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of methyl 2-butyl-1,3-benzoxazole-6-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Spectroscopic and Analytical Data for Selected Compounds

Compound Melting Point (°C) $ ^1H $ NMR (DMSO-d6, δ ppm) IR (C=O stretch, cm⁻¹) References
Methyl 2-(5-chloro-2,4-dihydroxyphenyl)-1,3-benzoxazole-6-carboxylate 201–202 11.39 (s, OH), 8.26 (d, Ar-H), 3.91 (s, OCH3) 1708
Methyl 2-methyl-1,3-benzoxazole-6-carboxylate Not reported 3.91 (s, OCH3)* 1708 (hypothesized)

*Inferred from analogous structures.

Biological Activity

Methyl 2-butyl-1,3-benzoxazole-6-carboxylate is a compound belonging to the benzoxazole family, characterized by its unique structural features which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound has the following molecular formula: C13_{13}H15_{15}NO3_{3}, with a molecular weight of approximately 219.24 g/mol. Its structure includes a benzene ring fused to an oxazole ring, with a methyl ester functional group at the 6-position and a butyl substituent at the 2-position (see Figure 1).

Property Value
Molecular FormulaC13_{13}H15_{15}NO3_{3}
Molecular Weight219.24 g/mol
Structural CharacteristicsBenzoxazole derivative

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds within the benzoxazole family have been shown to be effective against various bacterial and fungal strains. For instance:

  • Bacterial Activity : Studies have demonstrated that certain benzoxazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. This compound may share this property, although specific data on its effectiveness against particular strains is limited .
  • Fungal Activity : Similar compounds have shown antifungal activity against pathogens like Candida species and Aspergillus. The mechanism often involves disruption of cell membrane integrity or inhibition of key metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has garnered attention in recent studies. Benzoxazole derivatives are known to exhibit various mechanisms of action against cancer cells:

  • Mechanism of Action : The compound may inhibit tubulin polymerization, which is crucial for cancer cell division. This action has been observed in related compounds that induce apoptosis in cancer cells through caspase activation .
  • Case Studies : In vitro studies have shown that derivatives with similar structures can effectively inhibit the proliferation of several cancer cell lines, including leukemia and solid tumors. For example, some benzoxazole derivatives have demonstrated IC50_{50} values as low as 20 nM against various human cancer cell lines .
Cell Line IC50_{50} Value (µM)
HL-60 (Leukemia)<0.01
A549 (Lung Cancer)0.25
MDA-MB-435 (Breast Cancer)0.229

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Compounds in this class have been studied for their ability to inhibit inflammatory mediators such as cytokines and prostaglandins:

  • Mechanism : The anti-inflammatory activity could be attributed to inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation pathways .

Research Findings and Future Directions

While the biological activity of this compound shows promise, further research is needed to fully elucidate its mechanisms and therapeutic potential. Current studies suggest that:

  • Synthesis Improvements : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, potentially leading to increased availability for biological testing .
  • Broader Applications : Given its structural characteristics, there is potential for developing new derivatives with enhanced biological activity or reduced toxicity profiles for clinical applications.

Q & A

Q. What are the established synthetic routes for Methyl 2-butyl-1,3-benzoxazole-6-carboxylate?

Methodological Answer: A common approach involves reacting methyl 3-amino-4-hydroxybenzoate with a butyl-substituted carboxylic acid or its derivative under reflux conditions. For example, analogous benzoxazole syntheses use aryl acids in excess, refluxed for 15 hours, followed by cooling and precipitation on ice . For the butyl substituent, alkylation or condensation with butyl-containing precursors (e.g., butyl chloride or butyric acid derivatives) may be required. Purification typically involves recrystallization or column chromatography.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm the benzoxazole core, butyl substituent, and ester group. Peaks for aromatic protons (δ 7.8–8.3 ppm) and methyl/butyl groups (δ 0.9–3.9 ppm) are expected, as observed in structurally similar benzoxazole derivatives .
  • IR Spectroscopy : Detect C=O (1708 cm⁻¹), C=N (1624 cm⁻¹), and aromatic C=C (1508–1583 cm⁻¹) stretches .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of COOCH₃ or butyl groups) .

Q. How can purity be assessed and optimized during synthesis?

Methodological Answer:

  • HPLC or TLC : Monitor reaction progress and purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent).
  • Recrystallization : Use solvents like ethanol or ethyl acetate to remove impurities. Evidence from similar compounds shows yields >85% with optimized crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while non-polar solvents (toluene) could reduce side reactions.
  • Temperature Control : Microwave-assisted synthesis can reduce reaction time and improve regioselectivity, as demonstrated in heterocyclic syntheses .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Use programs like AutoDock Vina to predict binding affinities to biological targets (e.g., enzymes or receptors). For benzoxazole derivatives, docking studies have identified key hydrophobic interactions with butyl substituents .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate reactivity with substituent effects .

Q. How can contradictions in spectroscopic data be resolved?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in structure determination using SHELXL for refinement. For example, SHELX programs have been widely used to confirm benzoxazole core geometries and substituent orientations .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and verify connectivity between the butyl chain and benzoxazole ring .

Q. What strategies address stability issues under varying experimental conditions?

Methodological Answer:

  • pH Stability Tests : Monitor decomposition in acidic/basic conditions via UV-Vis or NMR. Benzoxazole esters are typically stable in neutral buffers but hydrolyze under strong acids/bases.
  • Thermal Analysis (TGA/DSC) : Determine decomposition temperatures and storage recommendations (e.g., –20°C under inert atmosphere) .

Q. How can the compound’s bioactivity be evaluated in a research setting?

Methodological Answer:

  • Enzyme Inhibition Assays : Test cholinesterase or kinase inhibition using spectrophotometric methods (e.g., Ellman’s reagent for thiol detection). Similar benzoxazole derivatives have shown IC₅₀ values in the µM range .
  • Antioxidant Activity : Use DPPH or FRAP assays to quantify radical scavenging capacity .

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